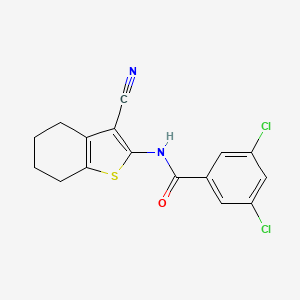

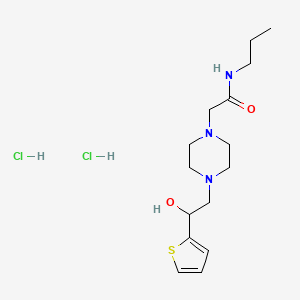

![molecular formula C20H19N3O3 B2386441 N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide CAS No. 898462-25-4](/img/structure/B2386441.png)

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.

BenchChem offers high-quality N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticoagulant and Antithrombotic Therapy

Cardiovascular diseases resulting from blood coagulation system disorders are a major cause of morbidity and mortality worldwide. Research indicates that blood clotting factors play a crucial role in thrombotic processes. Among these factors, factor Xa occupies a key position in the blood coagulation cascade . The compound has been investigated as a potential dual inhibitor of blood coagulation factors Xa and XIa. Dual inhibitors are essential for developing new-generation anticoagulants. These compounds combine fragments of pyrrolo[3,2,1-ij]quinolin-2-one and thiazole, connected via a hydrazine linker. The synthesis involves a two-stage method, starting with the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide to yield hydrazinocarbothioamides, followed by their reaction with DMAD to produce the target hybrid molecules .

Azo Ligands and Metal Complexes

The compound’s structure contains an azo ligand, specifically 6-hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile. Azo ligands are versatile and form complexes with various metal ions. These complexes exhibit diverse properties, including catalytic, magnetic, and luminescent behavior. Investigating the coordination chemistry of this compound with metal ions (such as Cu(II), Co(II), Ni(II), Zn(II), and Cd(II)) could reveal interesting applications in materials science, catalysis, and bioinorganic chemistry .

Imidazole-Containing Compounds

The compound’s imidazole moiety suggests potential therapeutic applications. Imidazole derivatives have been explored for their antimicrobial, antifungal, and anti-inflammatory properties. Researchers have synthesized related imidazole-containing compounds and evaluated their antimicrobial potential against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. Investigating the compound’s activity against specific pathogens could provide insights into its pharmacological applications .

Mécanisme D'action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

The compound acts as an EGFR inhibitor . It binds to the ATP-binding site of EGFR, thereby inhibiting the activation of the intrinsic kinase activity of the receptor. This inhibition prevents the receptor from phosphorylating and activating the downstream signal transduction molecules, leading to an inhibition of cell division and proliferation.

Biochemical Pathways

The inhibition of EGFR leads to a decrease in the activation of the downstream MAPK and PI3K/AKT pathways . These pathways are involved in cell proliferation, survival, and differentiation. Therefore, the inhibition of these pathways can lead to a decrease in tumor growth and proliferation.

Result of Action

The result of the compound’s action is a decrease in cell proliferation and potentially tumor growth. By inhibiting EGFR, the compound can disrupt the signaling pathways that promote cell division and survival, leading to potential anti-cancer effects .

Propriétés

IUPAC Name |

N-(3-methylphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-12-3-2-4-15(9-12)21-19(25)20(26)22-16-10-13-5-6-17(24)23-8-7-14(11-16)18(13)23/h2-4,9-11H,5-8H2,1H3,(H,21,25)(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQLETXVPYUZOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

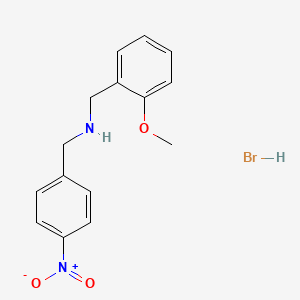

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2386358.png)

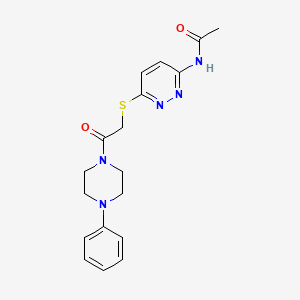

![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2386359.png)

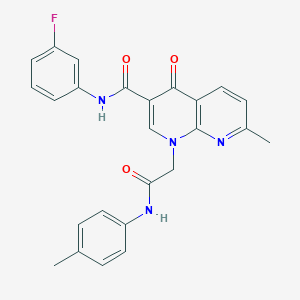

![N-[[(3Ar,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-2-chloro-N-methylacetamide](/img/structure/B2386366.png)

![Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2386371.png)

![2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2386374.png)

![N-((Z)-2-(4-methoxyphenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B2386375.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2386377.png)

![N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2386380.png)